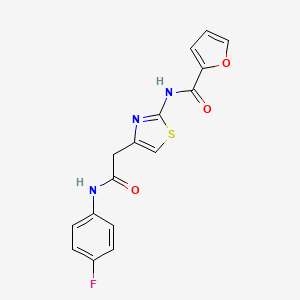

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound features a thiazole core substituted with a furan-2-carboxamide group at position 2 and a 4-fluorophenylacetamide moiety at position 2.

Properties

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWIWTCKGIPGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method involves the reaction of 4-fluorophenacyl bromide with a thiazole derivative under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent such as ethanol. The reaction conditions often include moderate temperatures and the use of a base to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated reactors and real-time monitoring systems would be essential to maintain the quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound. Substitution reactions could produce a variety of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity.

Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxamides

(a) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

- Structural Difference : Replaces the 4-fluorophenyl group with a 3-methoxybenzyl substituent.

- Implications : The methoxy group (-OCH₃) is electron-donating, which may reduce metabolic stability compared to the electron-withdrawing fluorine atom. This could alter pharmacokinetics (e.g., CYP450 metabolism) .

(b) N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Nitrothiophene Carboxamide Analogs

(a) N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structural Difference : Replaces the furan ring with a nitrothiophene and introduces a trifluoromethyl (-CF₃) group.

- Purity : Reported at 42%, suggesting synthetic challenges compared to the 99.05% purity of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .

(b) N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 954010-93-6)

Imidazole and Triazole Derivatives

(a) 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)

- Structural Difference : Replaces the furan carboxamide with an imidazole-thioacetamide group.

- The 4-fluorophenyl group here may stabilize ligand-receptor interactions via halogen bonding .

(b) GSK157060A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

Key Comparative Data

Biological Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Thiazole Ring : Imparts biological activity through interactions with various enzymes and receptors.

- Fluorophenyl Group : Enhances lipophilicity and may improve pharmacokinetics.

- Furan and Carboxamide Moieties : Contribute to the compound's overall stability and reactivity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈FN₃O₃S |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 921544-43-6 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism involves:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from dividing.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against:

- Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.

- Fungi : Such as Candida albicans.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of specific metabolic pathways.

Interaction with Biological Targets

Docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

| Target | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| α-Glucosidase | -9.5 | Implicated in carbohydrate metabolism |

| Topoisomerase II | -8.7 | Target for anticancer agents |

| DNA Polymerase | -7.8 | Involved in DNA replication |

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Study 2: Antimicrobial Activity

A separate investigation in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study concluded that its unique structure allows for interaction with bacterial enzymes critical for survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.